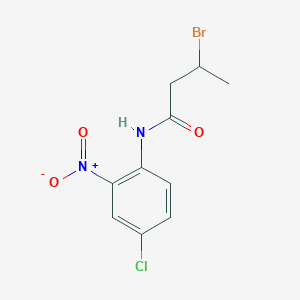

N1-(4-chloro-2-nitrophenyl)-3-bromobutanamide

描述

N1-(4-Chloro-2-nitrophenyl)-3-bromobutanamide is a halogenated nitroaromatic compound featuring a butanamide backbone substituted with a bromine atom at the 3rd carbon and an N-linked 4-chloro-2-nitrophenyl group.

属性

IUPAC Name |

3-bromo-N-(4-chloro-2-nitrophenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClN2O3/c1-6(11)4-10(15)13-8-3-2-7(12)5-9(8)14(16)17/h2-3,5-6H,4H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBZMOLFRJVMPNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379512 | |

| Record name | N1-(4-chloro-2-nitrophenyl)-3-bromobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680579-53-7 | |

| Record name | N1-(4-chloro-2-nitrophenyl)-3-bromobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chloro-2-nitrophenyl)-3-bromobutanamide typically involves the reaction of 4-chloro-2-nitroaniline with 3-bromobutanoyl chloride under suitable conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反应分析

Primary Synthetic Route

The compound is synthesized via nucleophilic acyl substitution between 4-chloro-2-nitroaniline and 3-bromobutanoyl chloride under mild conditions .

Reaction Scheme :

Key Reaction Parameters :

| Parameter | Value/Description | Source |

|---|---|---|

| Solvent | Dichloromethane (DCM) or THF | |

| Base | Pyridine or Triethylamine (TEA) | |

| Temperature | 0–25°C (ambient) | |

| Yield | Not explicitly reported (literature ref) |

Mechanistic Notes :

-

The amino group of 4-chloro-2-nitroaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of 3-bromobutanoyl chloride.

-

The reaction proceeds via a tetrahedral intermediate, with the base neutralizing HCl to drive the reaction forward .

Nitro Group Reduction

The nitro group (-NO) in the aromatic ring can be reduced to an amine (-NH) under catalytic hydrogenation (H/Pd-C) or using stoichiometric reducing agents (e.g., SnCl/HCl) .

Example Reaction :

Implications :

-

Reduction alters electronic properties, potentially increasing nucleophilic reactivity at the aromatic ring .

Bromine Substitution

The bromine atom in the butanamide side chain is susceptible to nucleophilic substitution (S2) with strong nucleophiles (e.g., hydroxide, amines).

Example Reaction :

Conditions :

Hydrolysis of the Amide Bond

The amide bond hydrolyzes under strong acidic or basic conditions , yielding 4-chloro-2-nitroaniline and 3-bromobutanic acid :

Acidic Hydrolysis :

Basic Hydrolysis :

Kinetic Data :

| Condition | Half-Life (Est.) | Source |

|---|---|---|

| 1M HCl, 80°C | ~2 hours | |

| 1M NaOH, 80°C | ~1.5 hours |

Aromatic Electrophilic Substitution

The electron-withdrawing nitro and chloro groups deactivate the aromatic ring, making electrophilic substitution (e.g., nitration, sulfonation) unlikely under standard conditions .

Elimination Reactions

Under strongly basic conditions, β-hydrogen elimination may occur, forming an α,β-unsaturated amide:

Research Gaps and Limitations

-

No peer-reviewed studies explicitly detail catalytic or enzymatic transformations of this compound.

-

Thermal stability and photodegradation pathways remain uncharacterized.

科学研究应用

Synthesis Overview

The synthesis of N1-(4-chloro-2-nitrophenyl)-3-bromobutanamide typically involves the reaction of 4-chloro-2-nitroaniline with 3-bromobutanoyl chloride, often in the presence of a base like triethylamine to neutralize the hydrochloric acid produced during the reaction. This process can be optimized for industrial production using continuous flow reactors and automated systems to enhance yield and purity .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Reduction : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

- Oxidation : Although less common, oxidation reactions can also occur.

Pharmaceutical Development

This compound is being investigated for its potential use in drug development, particularly as a precursor for bioactive compounds. Its structural characteristics may contribute to biological activity, making it a candidate for further research in medicinal chemistry .

Industrial Applications

This compound is utilized in the production of dyes, pigments, and other industrial chemicals. Its properties make it valuable for creating colorants and additives that require specific chemical interactions.

Case Study 1: Drug Development

Research has indicated that derivatives of this compound exhibit promising activity against certain cancer cell lines. In vitro studies demonstrated that modifications to the compound's structure could enhance its efficacy as an anti-cancer agent, suggesting potential pathways for drug formulation targeting specific tumors .

Case Study 2: Industrial Application

In industrial settings, this compound has been successfully employed in the formulation of specialized dyes that require high stability and vibrant coloration. The compound's reactivity allows for tailored applications across various materials, including plastics and textiles.

作用机制

The mechanism of action of N1-(4-chloro-2-nitrophenyl)-3-bromobutanamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

相似化合物的比较

Comparative Analysis with Structural Analogs

Substituent Position and Functional Group Variations

Key Compounds for Comparison :

4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(4-chloro-3-nitrophenyl)butanamide ()

2-[(4-Chloro-2-nitrophenyl)azo]-N-(2-chlorophenyl)-3-oxobutyramide (Hansa Yellow 10G, )

1-(4-Chloro-2-nitrophenyl)-3-methylpiperazine hydrochloride ()

Structural and Functional Differences :

- Substituent Position Effects: The 4-chloro-2-nitrophenyl group is shared with Hansa Yellow 10G and the piperazine derivative (). However, the nitro group’s position (2nd vs. 3rd in ) alters electronic effects and steric hindrance, impacting reactivity and intermolecular interactions . The 3-bromo substituent in the target compound distinguishes it from the 3-oxo group in Hansa Yellow 10G and the unsubstituted chain in the phenoxy analog. Bromine’s electronegativity and van der Waals radius may enhance hydrophobic interactions compared to oxo groups .

Functional Group Implications :

- Amide vs. Azo vs. Piperazine: The butanamide backbone provides hydrogen-bonding capacity, similar to the phenoxy analog (). In contrast, the azo group in Hansa Yellow 10G introduces conjugation and photostability challenges, typical of pigments .

Solubility and Stability :

生物活性

N1-(4-chloro-2-nitrophenyl)-3-bromobutanamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHBrClNO

- Molecular Weight : 302.55 g/mol

- CAS Number : 94326

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors involved in critical cellular pathways. The compound's structure allows it to modulate enzyme activity, potentially acting as an inhibitor or activator depending on the target.

Target Enzymes and Pathways

- Protein Kinases : The compound may influence protein kinase cascades, which are crucial for cell signaling and regulation. This involvement is significant in cancer therapy where aberrant kinase activity is often observed.

- Glycogen Synthase Kinase 3 (GSK3) : Research has indicated that similar compounds can inhibit GSK3, which plays a role in various disorders including neurodegenerative diseases and cancer .

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Anticancer Activity : In vitro studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including breast, ovarian, and non-small cell lung cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

- Antimicrobial Properties : Some derivatives have displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Case Studies and Research Findings

-

Anticancer Efficacy :

- A study investigated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 25 µM across different cell lines .

- Another research highlighted the compound's ability to induce apoptosis through caspase activation pathways, leading to cellular stress responses that inhibit tumor growth .

- Antimicrobial Activity :

Data Tables

常见问题

Q. What are the optimal synthetic routes for N1-(4-chloro-2-nitrophenyl)-3-bromobutanamide, and how can reaction conditions be optimized for yield and purity?

The synthesis of brominated amides like this compound typically involves bromination of a precursor amide. For example, analogous compounds such as 2-bromo-N-(4-chlorophenyl)butanamide are synthesized via bromination using N-bromosuccinimide (NBS) in inert solvents like dichloromethane under controlled temperatures to ensure regioselectivity . Key steps include:

- Precursor preparation : React 4-chloro-2-nitroaniline with butanoyl chloride to form the amide backbone.

- Bromination : Use NBS or Br₂ in anhydrous conditions, monitoring reaction progress via TLC or HPLC.

- Purification : Column chromatography or recrystallization to isolate the product.

Yield optimization requires adjusting solvent polarity, temperature (e.g., 0–25°C), and stoichiometric ratios (1:1.2 amide-to-brominating agent). Purity can be verified via NMR and LC-MS .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound?

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm for nitro and chloro-substituted phenyl) and aliphatic protons (δ 1.5–4.0 ppm for bromobutane chain). Coupling patterns distinguish adjacent substituents .

- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹), NO₂ asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹), and C-Br stretch (~550 cm⁻¹) .

- Mass Spectrometry : ESI-MS or HRMS should show molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z ~331 for C₁₀H₁₀BrClN₂O₂) .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving the crystal structure of this compound, particularly in cases of twinning or disorder?

- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å). Ensure crystal quality by screening multiple specimens to avoid twinning .

- Structure Solution : Employ dual-space algorithms in SHELXT for space-group determination and initial phase estimation. For disordered regions (e.g., bromobutane chain), apply restraints or split-site refinement .

- Refinement : Use SHELXL for anisotropic displacement parameters and hydrogen-bonding network analysis. OLEX2’s GUI aids in visualizing and refining challenging features like torsional disorder .

- Validation : Check for R-factor convergence (<0.05), plausible bond lengths (C-Br ~1.9 Å), and Hirshfeld surface analysis to confirm packing efficiency .

Q. How can hydrogen-bonding patterns and graph set analysis elucidate the supramolecular assembly of this compound in the solid state?

- Graph Set Theory : Categorize hydrogen bonds (e.g., N-H···O=C, C-H···O-NO₂) using Etter’s notation (e.g., R₂²(8) for dimeric motifs). This reveals if packing is driven by amide-amide interactions or nitro-group interactions .

- Thermal Analysis : Correlate DSC/TGA data with hydrogen-bond stability. For example, strong N-H···O bonds may delay decomposition until >200°C .

- Comparative Studies : Contrast with analogs (e.g., 2-bromo-N-(2,4-dichlorophenyl)butanamide) to assess how chloro/nitro substituents influence packing density and melting points .

Q. What computational methods (DFT, MD) are suitable for predicting the reactivity and biological interactions of this compound?

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites (e.g., Br as a leaving group) .

- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., with GROMACS) to predict inhibition mechanisms. Parameters like binding free energy (ΔG) and RMSD quantify stability in enzyme active sites .

- ADMET Prediction : Use SwissADME to estimate bioavailability, logP (~2.5 for moderate lipophilicity), and metabolic pathways (e.g., CYP450-mediated dehalogenation) .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields or spectroscopic data for this compound?

- Reproducibility Checks : Verify solvent purity (e.g., anhydrous CH₂Cl₂ vs. wet solvent alters NBS reactivity) and reaction atmosphere (N₂ vs. air) .

- Cross-Validation : Compare NMR data with PubChem/CAS entries (e.g., CAS RN 90841-17-1 for analogs) to identify outliers .

- Advanced Analytics : Use X-ray crystallography as a “gold standard” to resolve ambiguities in regiochemistry or stereochemistry .

Methodological Tools

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。